molecular formula C29H31N5O3S2 B11625968 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11625968
M. Wt: 561.7 g/mol
InChI Key: VTQMXUGLSSJTKG-CLCOLTQESA-N
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Description

The compound 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido-pyrimidinone core: Provides a planar aromatic system that may facilitate interactions with biological targets.
  • Piperazinyl group: The 4-(4-methoxyphenyl)piperazine substituent at position 2 enhances solubility and could modulate receptor binding .

While direct bioactivity data for this compound are absent in the provided evidence, its structural features align with known bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .

Properties

Molecular Formula

C29H31N5O3S2

Molecular Weight

561.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O3S2/c1-37-22-12-10-20(11-13-22)31-15-17-32(18-16-31)26-23(27(35)33-14-6-5-9-25(33)30-26)19-24-28(36)34(29(38)39-24)21-7-3-2-4-8-21/h5-6,9-14,19,21H,2-4,7-8,15-18H2,1H3/b24-19-

InChI Key

VTQMXUGLSSJTKG-CLCOLTQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)C6CCCCC6

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)C6CCCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the construction of the pyridopyrimidinone core. Typical reaction conditions may include:

    Cyclization reactions: to form the thiazolidinone ring.

    Nucleophilic substitution: to introduce the piperazine group.

    Condensation reactions: to construct the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Modifying the structure to explore structure-activity relationships.

    Catalysis: Using the compound as a catalyst in organic reactions.

Biology

    Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.

    Receptor binding: Studying interactions with biological receptors.

Medicine

    Drug development: Exploring potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

    Material science: Investigating the compound’s properties for use in advanced materials.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolidinone Derivatives

The thiazolidinone ring is a critical pharmacophore. Modifications here significantly alter physicochemical properties and activity:

Compound Name R1 (Thiazolidinone) Piperazinyl Group Molecular Weight Key Findings/Inferred Bioactivity
Target Compound 3-Cyclohexyl 4-(4-Methoxyphenyl) ~623.7* High lipophilicity (cyclohexyl); potential CNS activity due to piperazine
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one () 3-Allyl 4-Ethyl 455.6 Reduced steric bulk (allyl vs. cyclohexyl); ethyl-piperazine may lower binding affinity compared to methoxyphenyl
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one () 3-Cyclohexyl 2-(2-Hydroxyethylamino) ~575.7* Hydroxyethyl group improves solubility but reduces π-π stacking potential

*Calculated based on molecular formulas from structural analogs.

Key Observations :

  • Cyclohexyl vs. Allyl-substituted analogs (e.g., ) may exhibit faster metabolic clearance .
  • Piperazinyl Substituents : The 4-methoxyphenyl group in the target compound likely enhances binding to serotonin or dopamine receptors compared to ethyl or hydroxyethyl groups, as methoxy groups are common in CNS-active drugs .

Core Structure Comparisons

Pyrido[1,2-a]pyrimidin-4-one vs. Chromeno-pyrimidinones

reports a chromeno-pyrimidinone derivative with a piperidine substituent and thiourea linkage. Key differences:

  • Aromaticity: The pyrido-pyrimidinone core (target compound) is more planar than chromeno-pyrimidinones, favoring intercalation with DNA or enzymes .
  • Bioactivity: Chromeno-pyrimidinones show oral bioavailability and drug-like properties, suggesting the target compound may share these traits if solubility is optimized .
Thiazolidinone vs. Thieno-pyrimidinones

and highlight thieno-pyrimidinones and thiazolidine-4-one derivatives with antimicrobial and antioxidant activities. The target compound’s thiazolidinone-thioketone moiety may confer similar bioactivity, though the cyclohexyl and piperazinyl groups could enhance potency against resistant strains .

Computational and Predictive Insights

  • Protein-Chemical Interaction Prediction : Methods combining mass spectrometry and structural data () could predict the target compound’s interactions with proteins like kinases or GPCRs, leveraging its piperazinyl and methoxyphenyl motifs .

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. Its structural composition includes a thiazolidinone moiety and a pyrido[1,2-a]pyrimidin core, which are known for their pharmacological significance.

  • Molecular Formula : C24H31N5O4S2
  • Molecular Weight : Approximately 517.18 g/mol
  • InChIKey : PDPXDKOZRHDRQH-MNDPQUGUSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to the target molecule. For instance:

  • Mechanism of Action :
    • The compound is believed to modulate enzyme activity and interact with specific receptors involved in tumor growth and proliferation. It may inhibit pathways critical for cancer cell survival.
  • Case Studies :
    • A study conducted on thiazolidinone derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that similar compounds could have therapeutic potential against malignancies such as breast and lung cancer .

Antimicrobial Activity

The compound's thiazolidinone structure is associated with notable antimicrobial properties:

  • Activity Spectrum :
    • Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis.
  • Research Findings :
    • In vitro studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial activity, which may also be applicable to the target compound .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design:

Compound NameMolecular FormulaUnique Features
3-(Cyclopentyl)-4-oxo-2-thioxo-1,3-thiazolidinC22H24N4O2S3Different cycloalkane structure
3-(Cyclohexyl)-4-Oxo-Pyrido[1,2-a]PyrimidineC23H27N5O2S2Similar core but lacks thiazolidine
9-Methyl-Pyrido[1,2-a]Pyrimidine DerivativeC22H26N4O2S2Additional methyl group affecting activity

The unique combination of cyclohexyl and thiazolidinone structures in the target compound enhances its potential biological activities compared to other derivatives.

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